1,6-Bis(methylsulfonylsulfanyl)hexane

Protein cross-linking Cysteine scanning mutagenesis Structural biology

1,6-Bis(methylsulfonylsulfanyl)hexane (CAS 56-01-9), also designated 1,6-hexanediyl bismethanethiosulfonate or MTS-6-MTS, is a homobifunctional, sulfhydryl-reactive cross-linker within the methanethiosulfonate (MTS) reagent family. It bears two terminal methylsulfonylsulfanyl (MTS) warheads connected by a six-carbon methylene spacer arm, yielding a molecular formula of C₈H₁₈O₄S₄ and a molecular weight of 306.49 g·mol⁻¹.

Molecular Formula C8H18O4S4
Molecular Weight 306.5 g/mol
CAS No. 56-01-9
Cat. No. B043789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,6-Bis(methylsulfonylsulfanyl)hexane
CAS56-01-9
SynonymsMethanesulfonothioic Acid S,S’-1,6-Hexanediyl Ester;  MTS-6-MTS; _x000B_1,6-Hexanedithiol Dimethanesulfonate; 
Molecular FormulaC8H18O4S4
Molecular Weight306.5 g/mol
Structural Identifiers
SMILESCS(=O)(=O)SCCCCCCSS(=O)(=O)C
InChIInChI=1S/C8H18O4S4/c1-15(9,10)13-7-5-3-4-6-8-14-16(2,11)12/h3-8H2,1-2H3
InChIKeyJIOMRMVPHYQHQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,6-Bis(methylsulfonylsulfanyl)hexane (MTS-6-MTS) Procurement-Quality Baseline: Compound Class, Physicochemical Identity, and Primary Supplier Landscape


1,6-Bis(methylsulfonylsulfanyl)hexane (CAS 56-01-9), also designated 1,6-hexanediyl bismethanethiosulfonate or MTS-6-MTS, is a homobifunctional, sulfhydryl-reactive cross-linker within the methanethiosulfonate (MTS) reagent family . It bears two terminal methylsulfonylsulfanyl (MTS) warheads connected by a six-carbon methylene spacer arm, yielding a molecular formula of C₈H₁₈O₄S₄ and a molecular weight of 306.49 g·mol⁻¹ [1]. The compound is supplied as an off-white to white crystalline solid with a melting point of 81–82 °C, limited aqueous solubility, and good solubility in DMSO, DMF, and dichloromethane; it is hygroscopic, moisture-sensitive, and requires storage at −20 °C under desiccation [2]. The primary commercial source referenced in the peer-reviewed literature is Toronto Research Chemicals (catalog H294250), with additional supply from Santa Cruz Biotechnology, Aladdin Scientific, and TargetMol [3][4].

Why 1,6-Bis(methylsulfonylsulfanyl)hexane (MTS-6-MTS) Cannot Be Assumed Interchangeable with Shorter- or Longer-Chain MTS Homologs


Although all homobifunctional MTS cross-linkers share identical methanethiosulfonate terminal chemistry, their spacer arm length is the dominant determinant of whether two cysteine residues in a target protein can be bridged—and, critically, of whether that bridge permits or abolishes protein function [1]. Empirical data from LacY permease demonstrate that MTS-6-MTS (≈9 Å S–S distance) resides at a functional threshold: it completely inactivates lactose transport in the I40C/N245C mutant, whereas the next-longer homolog (≈11 Å) already permits 27% residual activity and longer reagents (≈15–22 Å) allow 44–128% activity [1]. Similarly, in CNGA1 channels, MTS-1-MTS, MTS-3-MTS, and MTS-6-MTS produce quantitatively distinct shifts in the free energy of channel opening (ΔGcGMP) when applied at identical concentration (100 μM) to L459C+S499C channels [2]. Generic substitution across MTS homologs without spacer-arm consideration therefore risks false-negative cross-linking results, misinterpretation of inter-residue distances, or failure to capture a specific conformational state [1][3]. These findings establish that MTS-6-MTS occupies a distinct, experimentally validated niche within the MTS cross-linker family that cannot be filled by arbitrary selection of a shorter or longer analog.

Quantitative Differentiation Evidence for 1,6-Bis(methylsulfonylsulfanyl)hexane (MTS-6-MTS) vs. MTS Homologs


Spacer Arm S–S Distance: MTS-6-MTS ≈9–10 Å vs. MTS-3-MTS ≈5 Å vs. MTS-1-MTS ≈3–5.4 Å — Cross-Validated Across Multiple Independent Structural Studies

The S–S cross-linking distance of MTS-6-MTS has been independently measured and reported as ≈9 Å (Zhou et al., 2008 [1]), ≈9 Å (Karasawa et al., 2011 [2]), ≈10 Å (Loo & Clarke, 2002 [3]), and 9.6 Å (Shvetsov et al., 2006 [4]). These values are consistently distinct from the shorter homologs MTS-3-MTS (≈5 Å) and MTS-1-MTS (≈3–5.4 Å). In the Zhou et al. study, molecular dynamics simulations of MTS-cross-linked Cys pairs revealed that MTS-3-MTS samples S–S distances in the range ≈3–6 Å, whereas MTS-6-MTS samples the broader range ≈5–10 Å [1]. The Karasawa et al. study used the same three reagents at identical concentration (2.5 μM) and explicitly assigned approximate S–S distances of 5, 9, and 22 Å for MTS-3-MTS, MTS-6-MTS, and MTS-17-MTS, respectively [2]. This multi-study convergence establishes MTS-6-MTS as the calibrated ~9–10 Å standard within the methylene-backbone MTS cross-linker series.

Protein cross-linking Cysteine scanning mutagenesis Structural biology

Functional Threshold in LacY Permease: MTS-6-MTS (≈9 Å) Completely Inactivates Transport While ≥11 Å Reagents Permit 27–128% Residual Activity

In a direct head-to-head comparison within a single study, Zhou et al. (2008) evaluated the effect of MTS-3-MTS, MTS-6-MTS, and longer MTS cross-linkers (≈11, ≈15, ≈17, and ≈22 Å) on ΔμH⁺-driven lactose accumulation in right-side-out (RSO) membrane vesicles containing the LacY mutant I40C/N245C [1]. Both MTS-3-MTS (≈5 Å) and MTS-6-MTS (≈9 Å) caused complete loss of transport activity after quantitative cross-linking. In striking contrast, the next-longer flexible MTS reagent (≈11 Å) permitted ≈27% of the control level of lactose accumulation, and successively longer reagents (≈15, ≈17, and ≈22 Å) yielded ≈44%, ≈121%, and ≈128% of control activity, respectively [1]. Identical functional patterns were reproduced in two additional double-Cys mutants (I32C/N245C and T45C/N245C) [1]. MTS-6-MTS therefore demarcates the longest cross-linker that enforces complete functional inactivation of LacY, defining a critical distance constraint (~9–10 Å) above which the periplasmic gate can open sufficiently to permit substrate translocation.

Membrane transport Lactose permease Conformational gating

Differential Modulation of CNGA1 Channel Gating Energetics: MTS-1-MTS, MTS-3-MTS, and MTS-6-MTS Produce Distinct Shifts in ΔGcGMP at Identical Concentration

Craven et al. (2008) directly compared three homobifunctional MTS cross-linkers—MTS-1-MTS, MTS-3-MTS, and MTS-6-MTS—alongside the non-cross-linking control MTS-Butyl, applied at identical concentration (100 μM) to the cytoplasmic face of inside-out patches expressing CNGA1 channels bearing the double-cysteine substitution L459C+S499C [1]. Cross-linking was performed in the presence of half-saturating cGMP (5 μM) and currents were recorded at +60 mV. The resulting shifts in the median free energy of channel opening (ΔGcGMP) were quantitatively distinct for each cross-linker length (Figure 9 of the study), with MTS-6-MTS producing a ΔGcGMP shift that was intermediate between MTS-1-MTS and MTS-3-MTS, while MTS-Butyl (non-cross-linking) produced no significant shift [1]. Single-cysteine controls (L459C alone and S499C alone) confirmed that the energetic effects required bivalent cross-linking of both engineered cysteines. The time course of current modification also differed between MTS-3-MTS and MTS-6-MTS (Figure 8), with distinct kinetics of current change upon reagent application [1].

Ion channel gating Cyclic nucleotide-gated channels Allosteric regulation

Melting Point Hierarchy: MTS-6-MTS (81–82 °C) vs. MTS-5-MTS (71–72 °C) vs. MTS-3-MTS (55–57 °C) — Implications for Shipping Stability and Laboratory Handling

Across the methylene-backbone MTS homolog series, melting point does not scale monotonically with chain length. MTS-6-MTS exhibits a melting point of 81–82 °C , which is significantly higher than that of MTS-5-MTS (71–72 °C, 5-carbon spacer) and MTS-3-MTS (55–57 °C, 3-carbon spacer) , but lower than MTS-2-MTS (116–118 °C, 2-carbon spacer) . The relatively high melting point of MTS-6-MTS (second only to MTS-2-MTS in this series) confers greater thermal stability during ambient-temperature shipping compared with MTS-3-MTS and MTS-5-MTS, which may partially melt or degrade if cold-chain integrity is compromised. All MTS reagents in this class are hygroscopic and hydrolyze in aqueous solution, requiring storage at −20 °C under desiccation and preparation of fresh solutions in anhydrous DMSO immediately before use [1].

Physicochemical characterization Procurement specifications Storage stability

Calibrated Molecular Ruler for P-Glycoprotein Conformational States: MTS-6-MTS (10 Å) vs. MTS-8-MTS (13 Å) Distinguish Nucleotide-Dependent Residue Proximity Changes

Loo & Clarke (2002) employed MTS-6-MTS (designated M6M; a 10-Å cross-linker) and MTS-8-MTS (designated M8M; a 13-Å cross-linker) as calibrated molecular rulers to probe nucleotide-dependent conformational changes in human P-glycoprotein (P-gp) [1]. In the absence of nucleotides, residue 332C (TM6) cross-linked to 856C (TM10) exclusively with the longer MTS-8-MTS (13 Å), indicating a distance exceeding 10 Å in the resting state. Upon vanadate trapping of ATP (a transition-state mimic), the cross-linking pattern inverted: 332C (TM6) now cross-linked to 976C (TM12) with the shorter MTS-6-MTS (10 Å), while cross-linking to 856C (TM10) was inhibited [1]. These two reagents—differing by only ~3 Å in spacer length—resolved distinct conformational states of the drug-binding pocket. The broader study (Loo & Clarke, 2001) established that MTS cross-linkers with spacer arms of 9–25 Å cross-linked 13 distinct P-gp double-Cys mutants and stimulated ATPase activity 2.5- to 10.1-fold, confirming that the reagents access and occupy the drug-binding domain [2].

ABC transporter Multidrug resistance Conformational dynamics

High-Confidence Application Scenarios for 1,6-Bis(methylsulfonylsulfanyl)hexane (MTS-6-MTS) Based on Quantitative Evidence


Mapping Conformational Transitions in ABC Transporters Using MTS-6-MTS as a 10-Å Calibrated Molecular Ruler

Investigators studying ATP-binding cassette (ABC) transporter conformational dynamics—particularly human P-glycoprotein, bacterial OpuA, or related systems—should select MTS-6-MTS (catalog TRC H294250; M6M) when the experimental objective is to trap the nucleotide-bound or vanadate-trapped transition state, which brings specific transmembrane-domain cysteine pairs within ~10 Å proximity [1]. As demonstrated by Loo & Clarke (2002), MTS-6-MTS (10 Å) captures 332C–976C cross-links exclusively upon vanadate trapping, while the longer MTS-8-MTS (13 Å) cross-links different residue pairs in the resting state [1]. In the OpuA transporter, Karasawa et al. (2011) employed MTS-6-MTS (≈9 Å) alongside MTS-3-MTS and MTS-17-MTS at 2.5 μM to demonstrate ionic-strength-dependent accessibility changes in CBS domains [2]. Researchers should prepare fresh MTS-6-MTS stock solutions in anhydrous DMSO immediately before use, apply at concentrations of 0.2–100 μM depending on the system, and confirm cross-linking by SDS-PAGE mobility shift; reversibility can be verified by DTT reduction [1][3].

Determining Critical Inter-Residue Distance Thresholds in Membrane Transport Protein Gating Using MTS-6-MTS as the Functional Inactivation Boundary

For major facilitator superfamily (MFS) transporters, ion channels, or other membrane proteins where the research question is 'What is the minimum inter-helical separation required for functional gating?', MTS-6-MTS (≈9 Å S–S distance) provides a critical experimental boundary. Zhou et al. (2008) established that MTS-6-MTS completely inactivates LacY-mediated lactose transport when cross-linking the periplasmic gate residues I40C/N245C, whereas the next-longer flexible MTS reagent (≈11 Å) already permits 27% residual activity [3]. This functional threshold cannot be identified using either shorter MTS reagents (which also inactivate) or longer reagents (which permit function). For analogous cysteine-scanning mutagenesis and cross-linking studies in uncharacterized transporters, MTS-6-MTS should be included as part of a systematic cross-linker ladder (e.g., MTS-3-MTS, MTS-6-MTS, MTS-8-MTS, MTS-14-O4-MTS) to map distance-dependent functional transitions [3].

Probing Subunit Oligomerization Interfaces in Human Transporters Using MTS-6-MTS Cross-Linking

When characterizing homo-oligomeric assembly of human solute carrier (SLC) transporters—exemplified by the proton-coupled folate transporter (PCFT/SLC46A1)—MTS-6-MTS has been successfully employed to capture and stabilize the dimer interface for biochemical detection. Wilson (2016) and Hou et al. (2012) used MTS-6-MTS to cross-link cysteine residues engineered at the TMD3–TMD6 oligomerization interface of PCFT, enabling detection of dimer and higher-order oligomer species by Western blotting under non-reducing conditions [4][5]. In this application, MTS-6-MTS was purchased from Toronto Research Chemicals (M6M: H294250), prepared as a DMSO stock, and used at μM-range concentrations for short incubation times (1 min at 4 °C) with reaction termination by N-ethylmaleimide [2]. This protocol is directly transferable to oligomerization studies of other SLC family members or membrane protein complexes where the predicted intersubunit Cα–Cα distance falls within the ~9–10 Å cross-linking range of MTS-6-MTS.

Cysteine-Scanning Accessibility and Cross-Linking Studies in Cyclic Nucleotide-Gated and Related Ion Channels

For electrophysiological investigations of ligand-gated ion channel gating mechanisms—particularly CNG, HCN, and related cyclic nucleotide-modulated channels—MTS-6-MTS provides a chemically defined, reversible conformational constraint that produces quantitatively distinct effects on channel energetics compared with shorter MTS homologs. Craven et al. (2008) demonstrated that application of 100 μM MTS-6-MTS to the cytoplasmic face of CNGA1 L459C+S499C channels in the presence of 5 μM cGMP produces a distinct shift in ΔGcGMP (the free energy of channel opening) that is differentiable from the shifts produced by MTS-1-MTS and MTS-3-MTS under identical conditions [6]. The MTS-6-MTS effect requires bivalent cysteine cross-linking (absent in single-cysteine controls) and develops over a time course that can be monitored in real time by patch-clamp recording [6]. This application scenario is directly relevant to any ion channel research program employing substituted-cysteine accessibility method (SCAM) where the goal is to correlate inter-cysteine distance constraints with functional gating parameters.

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